molecular formula C5H3BrF3NS B7903771 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine

5-Bromo-4-trifluoromethyl-thiophen-2-ylamine

Cat. No.: B7903771
M. Wt: 246.05 g/mol
InChI Key: SDOBPSPORDVNHI-UHFFFAOYSA-N
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Description

5-Bromo-4-trifluoromethyl-thiophen-2-ylamine is a heterocyclic compound that features a thiophene ring substituted with bromine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine typically involves the bromination and trifluoromethylation of thiophene derivatives. One common method is the bromination of 4-trifluoromethyl-thiophen-2-ylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-trifluoromethyl-thiophen-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine offers unique properties due to the presence of the thiophene ring, which imparts distinct electronic and steric characteristics. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)thiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NS/c6-4-2(5(7,8)9)1-3(10)11-4/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOBPSPORDVNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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